molecular formula C7H9BrN2S B1342969 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine CAS No. 1280704-26-8

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Cat. No. B1342969
M. Wt: 233.13 g/mol
InChI Key: GKLJWYUFEQPLBO-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .


Synthesis Analysis

The synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine involves several steps. The process requires careful handling of the reagents and the use of personal protective equipment to avoid contact with skin and eyes .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is C7H9BrN2S. It has a molecular weight of 233.13 .


Chemical Reactions Analysis

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . It can undergo various chemical reactions, but the specifics of these reactions are not detailed in the available resources.


Physical And Chemical Properties Analysis

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine has a predicted boiling point of 286.4±30.0 °C and a predicted density of 1.594±0.06 g/cm3 . It is slightly soluble in acetonitrile and chloroform .

Scientific Research Applications

Regioselectivity in Free Radical Bromination

A study by Thapa et al. (2014) investigated the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, which is relevant to understanding the chemical behavior and applications of brominated pyridine derivatives. This work provides insights into the mechanisms and regioselectivity of bromination in unsymmetrical dimethylpyridines, highlighting the role of nitrogen in the ring as deactivating inductively and affecting the bromination positions. This research is crucial for further applications in synthesis and chemical reactions involving pyridine derivatives (Thapa, Brown, Balestri, & Taylor, 2014).

Regioselective Functionalization of Pyridines

Manolikakes et al. (2013) reviewed the functionalization of the pyridine scaffold using directed metalation or halogen/metal exchange. This review encompasses various methods for modifying the pyridine ring, which is fundamental for creating derivatives with specific properties for further applications in medicinal chemistry and material science (Manolikakes, Barl, Sämann, & Knochel, 2013).

Chemistry and Properties of Pyridine Derivatives

Boča, Jameson, and Linert (2011) provided a comprehensive review of the chemistry and properties of pyridine derivatives, emphasizing their preparation, properties, and applications. This review helps identify potential research areas and applications for pyridine-based compounds, including their use in creating complex compounds with specific spectroscopic, structural, and biological properties (Boča, Jameson, & Linert, 2011).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Li et al. (2019) discussed the significance of heterocyclic N-oxide molecules, including pyridine derivatives, in organic synthesis, catalysis, and drug development. This review highlights the versatility of N-oxide derivatives in forming metal complexes, designing catalysts, and their potential in medicinal applications, showcasing the broad scope of pyridine derivatives in chemical and pharmaceutical research (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Future Directions

As a research chemical, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine has potential applications in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . Its future directions will likely be influenced by the results of ongoing research in these areas.

properties

IUPAC Name

2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2S/c1-10-3-2-6-5(4-10)9-7(8)11-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLJWYUFEQPLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617738
Record name 2-Bromo-5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

CAS RN

1280704-26-8
Record name 2-Bromo-5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine
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